2-Isocyanopyridine

Multicomponent reactions Peptidomimetics Post-condensation modification

Specifically engineered for advanced synthesis and materials science. The 2-substituted pyridyl isocyanide provides a distinct convertible isocyanide platform, enabling post-Ugi cleavage with Zn(OAc)₂—a key advantage for complex library synthesis. Its N,C-bidentate coordination mode facilitates the creation of unique organometallic catalysts and helical coordination polymers, offering reactivity that simple aryl isocyanides cannot reproduce. Ideal for scalable R&D.

Molecular Formula C6H4N2
Molecular Weight 104.11 g/mol
CAS No. 1984-19-6
Cat. No. B167529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyanopyridine
CAS1984-19-6
Synonyms2-ISOCYANOPYRIDINE
Molecular FormulaC6H4N2
Molecular Weight104.11 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=CC=CC=N1
InChIInChI=1S/C6H4N2/c1-7-6-4-2-3-5-8-6/h2-5H
InChIKeyKSQAFIWDAONOFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isocyanopyridine (CAS 1984-19-6) Properties, Reactivity, and Procurement Considerations


2-Isocyanopyridine (CAS 1984-19-6), also referred to as 2-pyridyl isocyanide, is a heteroaryl isocyanide characterized by an isocyano group (-N≡C) attached to the 2-position of a pyridine ring . Its molecular formula is C6H4N2, and it has a molecular weight of 104.11 g/mol . The compound belongs to the broader class of functionalized isocyanides, which are valued for their versatile reactivity in multicomponent reactions (MCRs), coordination chemistry, and as convertible building blocks in organic synthesis [1]. The presence of the electron-withdrawing pyridine ring adjacent to the isocyano group modulates the electrophilicity of the isocyanide carbon, a feature that distinguishes it from simple aryl isocyanides and influences its behavior in both nucleophilic additions and metal coordination [2].

Why 2-Isocyanopyridine Cannot Be Interchanged with Generic Isocyanides or Other Pyridyl Isomers


The position of the isocyano group on the pyridine ring, along with the intrinsic electronic properties of the nitrogen heterocycle, creates a reactivity profile for 2-isocyanopyridine that is not replicated by other isocyanide classes. For instance, 3-substituted 2-isocyanopyridines function as 'convertible isocyanides' in Ugi four-component reactions, allowing for post-condensation cleavage under mild conditions with Zn(OAc)₂, a property not shared by simple alkyl or aryl isocyanides [1]. Furthermore, the specific regiochemistry (2-position) is critical; 4-isocyanopyridine is a known isomer with distinct chemical behavior, highlighting that simple substitution based on isocyanide functional group presence is insufficient [2]. The pyridyl nitrogen can also participate in metal coordination, enabling chelation effects (N,C-bidentate) that are absent in phenyl isocyanide analogs, leading to fundamentally different organometallic architectures and catalytic properties [3].

Comparative Performance Data for 2-Isocyanopyridine Against Relevant Analogs and Alternatives


Convertible Isocyanide Cleavage Yields in Ugi-4CR for Peptidomimetic Synthesis

2-Isocyanopyridine derivatives (specifically 3-substituted variants) function as 'convertible isocyanides' in Ugi four-component reactions (Ugi-4CR). Post-condensation, the N-(3-substituted pyridin-2-yl)amide product can be cleaved under mild conditions using Zn(OAc)₂ as a catalyst with amines, alcohols, or water, enabling the synthesis of constrained di- and tripeptides bearing acid- and base-sensitive protective groups. This convertible functionality is a distinct advantage over non-convertible isocyanides like cyclohexyl isocyanide or benzyl isocyanide, which yield stable amides that cannot be selectively cleaved for further elaboration [1].

Multicomponent reactions Peptidomimetics Post-condensation modification

Metal Chelation Capability: Bridging vs. Terminal Coordination Modes Compared to Phenyl Isocyanide

2-Isocyanopyridine (CNPy-2) coordinates to silver(I) to form helical polymeric chain structures, such as [Ag(CNPy-2)₂]n(BF₄)n, characterized by X-ray diffraction. In contrast, the simpler aryl isocyanide analog, phenyl isocyanide, typically forms linear [Ag(CNR)₂]⁺ complexes without the extended polymeric architecture due to the absence of a second donor atom (pyridyl nitrogen). The pyridyl nitrogen in CNPy-2 participates in coordination, creating a bridging μ₂-C,N mode that leads to supramolecular polymeric assemblies. This structural difference is quantitatively reflected in the formation of distinct Ag:L stoichiometric complexes (1:1 and 1:2 for CNPy-2) versus the simple 1:2 linear geometry for phenyl isocyanide [1].

Coordination polymers Supramolecular chemistry Silver complexes

Cyclometallation with Pd(II): Formation of C,N-Chelate Diaminocarbene Complexes

2-Isocyanopyridine, when coordinated to palladium(II) as part of bis(isocyanide) complexes, reacts with substituted N-(2-pyridyl)ureas to form C,N-chelate deprotonated diaminocarbene palladium(II) complexes. Nine such novel metallacycles were synthesized and characterized, including six by single-crystal X-ray diffraction. This reactivity exploits the proximity of the pyridyl nitrogen to the coordinated isocyanide carbon, enabling intramolecular nucleophilic attack and cyclometallation. In contrast, simple aryl isocyanides lacking the chelating nitrogen atom do not undergo this facile cyclometallation under identical mild conditions (room temperature), yielding only simple coordination adducts [1].

Organometallic chemistry Cyclometallation Palladium catalysis

Synthetic Yield in Gold-Catalyzed Cyanamidation

In a gold-catalyzed reaction with trimethylsilyl azide and methanol, 2-isocyanopyridine reacts to yield 2-(cyanoamino)pyridine with a reported isolated yield of 95%. This high efficiency in forming cyanamide products demonstrates its excellent reactivity in gold-catalyzed transformations involving hydrazoic acid generated in situ [1]. While direct comparative yields for other isocyanides in this exact transformation are not available in the same study, typical yields for gold-catalyzed isocyanide insertions vary widely depending on the isocyanide electronic properties and steric profile.

Gold catalysis Cyanamide synthesis Isocyanide insertion

Electronic Modulation of Isocyanide Reactivity by Pyridyl Substituent

The electron-withdrawing nature of the pyridine ring in 2-isocyanopyridine enhances the electrophilicity of the isocyanide carbon relative to alkyl isocyanides (e.g., tert-butyl isocyanide). This is supported by general trends in isocyanide chemistry where aryl isocyanides are better π-acceptors than alkyl isocyanides, and electron-withdrawing substituents on the aryl ring further increase the electrophilic character of the isocyanide carbon [1]. Specifically, pyridine, being electron-deficient compared to benzene, imparts a greater partial positive charge on the terminal carbon, making 2-isocyanopyridine more susceptible to nucleophilic attack. This translates to faster reaction rates in nucleophilic additions (e.g., Passerini and Ugi reactions) compared to electron-rich aryl or alkyl isocyanides, although exact rate constants for head-to-head comparisons are not available in the accessed literature.

Physical organic chemistry Ligand design Electronic effects

Optimal Application Scenarios for 2-Isocyanopyridine Based on Differentiated Evidence


Synthesis of Constrained Peptidomimetics via Convertible Ugi-4CR

2-Isocyanopyridine derivatives are ideal for constructing peptidomimetic libraries where post-condensation diversification is required. The convertible nature of the 2-pyridyl amide linkage, cleavable with Zn(OAc)₂ and various nucleophiles, allows for sequential elaboration of the Ugi adduct, a capability not offered by non-convertible isocyanides. This is particularly valuable in medicinal chemistry programs targeting protein-protein interactions or designing protease inhibitors [1].

Construction of Supramolecular Coordination Polymers and Metal-Organic Frameworks

The ability of 2-isocyanopyridine to act as a bridging ligand via both carbon and nitrogen coordination sites makes it a strategic building block for helical silver(I) coordination polymers. This is a distinct advantage over monodentate aryl isocyanides for researchers designing conductive materials, molecular wires, or porous frameworks where extended polymeric architectures are required [2].

Synthesis of Cyclometallated Palladium(II) Complexes for Catalysis

The facile cyclometallation of coordinated 2-isocyanopyridine with N-(2-pyridyl)ureas provides a direct route to C,N-chelate diaminocarbene palladium(II) complexes. These organometallic species represent a unique class of catalysts or catalyst precursors that cannot be accessed using simple isocyanides, opening avenues for developing new cross-coupling or C-H activation catalysts with tunable steric and electronic properties [3].

High-Yield Synthesis of Nitrogen-Containing Heterocycles

The documented 95% yield in gold-catalyzed cyanamide formation highlights the utility of 2-isocyanopyridine in efficiently constructing N-heterocyclic scaffolds. This high-yielding transformation is valuable in parallel synthesis and medicinal chemistry workflows where maximizing throughput and minimizing purification are critical [4].

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